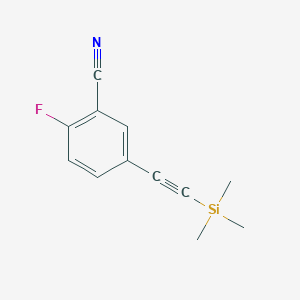
di-p-Toluoyl-L-tartaric acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
di-p-Toluoyl-L-tartaric acid, also known as (2R,3R)-2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid, is a chiral compound derived from tartaric acid. It is widely used as a resolving agent for racemic mixtures, particularly in the pharmaceutical industry. The compound is characterized by its two para-toluoyl groups attached to the tartaric acid backbone, which confer unique stereochemical properties.
準備方法
Synthetic Routes and Reaction Conditions
di-p-Toluoyl-L-tartaric acid can be synthesized through the esterification of L-tartaric acid with para-toluoyl chloride in the presence of a base such as pyridine. The reaction typically involves the following steps:
- Dissolve L-tartaric acid in a suitable solvent like dichloromethane.
- Add para-toluoyl chloride dropwise while maintaining the reaction temperature at around 0°C.
- Add pyridine to the reaction mixture to neutralize the hydrochloric acid formed during the reaction.
- Stir the reaction mixture at room temperature for several hours.
- Purify the product by recrystallization from ethanol.
Industrial Production Methods
In industrial settings, the production of di-para-toluoyl-L-tartaric acid follows similar principles but on a larger scale. The process involves the use of automated reactors and continuous monitoring of reaction parameters to ensure high yield and purity. The final product is often subjected to rigorous quality control tests to meet industry standards.
化学反応の分析
Types of Reactions
di-p-Toluoyl-L-tartaric acid primarily undergoes esterification and hydrolysis reactions. It can also participate in various organic transformations due to the presence of its ester and carboxylic acid functional groups.
Common Reagents and Conditions
Esterification: Para-toluoyl chloride, pyridine, dichloromethane.
Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid.
Major Products Formed
Esterification: this compound.
Hydrolysis: L-tartaric acid and para-toluic acid.
科学的研究の応用
di-p-Toluoyl-L-tartaric acid is extensively used in scientific research for its ability to resolve racemic mixtures into their enantiomeric forms. Some of its key applications include:
Chemistry: Used as a chiral resolving agent in asymmetric synthesis and chiral chromatography.
Biology: Employed in the study of enzyme kinetics and stereoselective interactions.
Medicine: Utilized in the synthesis of chiral drugs and pharmaceuticals.
Industry: Applied in the production of high-purity enantiomers for various industrial processes.
作用機序
The mechanism by which di-para-toluoyl-L-tartaric acid exerts its effects is primarily based on its ability to form diastereomeric salts with racemic compounds. These salts can be separated by crystallization, allowing for the isolation of individual enantiomers. The molecular targets and pathways involved in this process are largely dependent on the specific racemic mixture being resolved.
類似化合物との比較
Similar Compounds
- Di-para-toluoyl-D-tartaric acid
- Dibenzoyl-L-tartaric acid
- Di-pivaloyl-L-tartaric acid
Uniqueness
di-p-Toluoyl-L-tartaric acid is unique due to its specific stereochemistry and the presence of para-toluoyl groups, which enhance its resolving power compared to other similar compounds. Its high optical rotation and ability to form stable diastereomeric salts make it a preferred choice in many chiral resolution processes.
特性
分子式 |
C20H18O8 |
|---|---|
分子量 |
386.4 g/mol |
IUPAC名 |
(2S,3S)-2,3-dihydroxy-2,3-bis(4-methylbenzoyl)butanedioic acid |
InChI |
InChI=1S/C20H18O8/c1-11-3-7-13(8-4-11)15(21)19(27,17(23)24)20(28,18(25)26)16(22)14-9-5-12(2)6-10-14/h3-10,27-28H,1-2H3,(H,23,24)(H,25,26)/t19-,20-/m0/s1 |
InChIキー |
NTOIKDYVJIWVSU-PMACEKPBSA-N |
異性体SMILES |
CC1=CC=C(C=C1)C(=O)[C@](C(=O)O)([C@](C(=O)C2=CC=C(C=C2)C)(C(=O)O)O)O |
正規SMILES |
CC1=CC=C(C=C1)C(=O)C(C(=O)O)(C(C(=O)C2=CC=C(C=C2)C)(C(=O)O)O)O |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
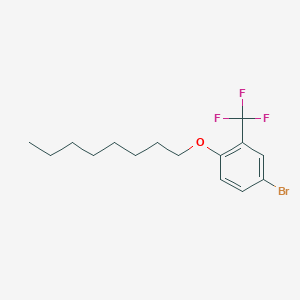
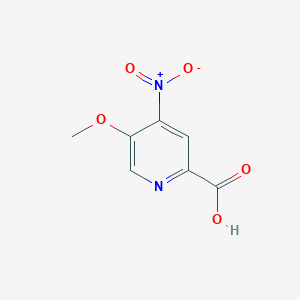
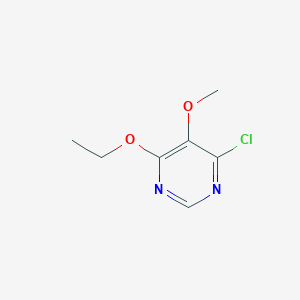
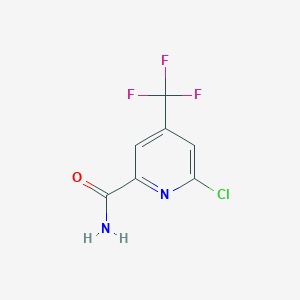
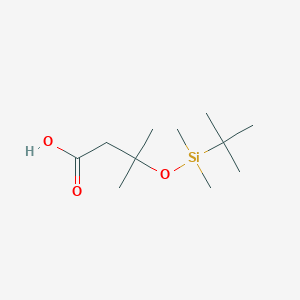
![3-[(3-Chlorophenyl)sulfonyl]piperidine](/img/structure/B8342198.png)
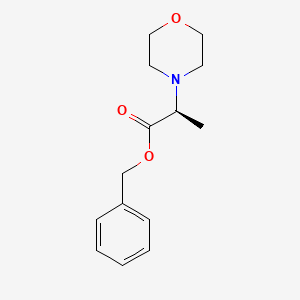

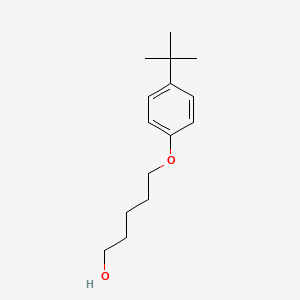
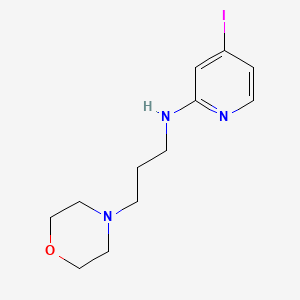
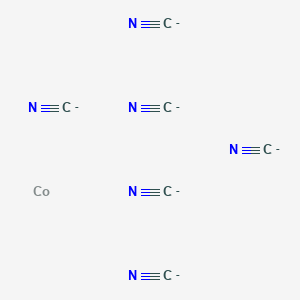
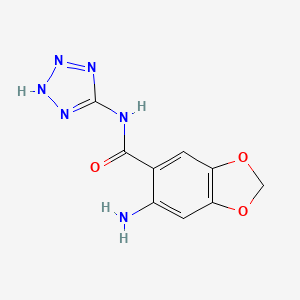
![N-[2-(phenylsulfinyl)ethyl]-2-propanamine](/img/structure/B8342258.png)
